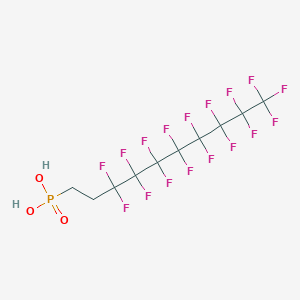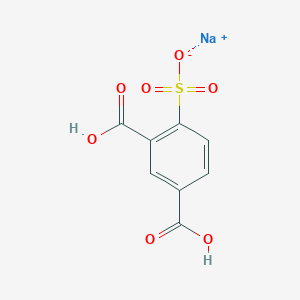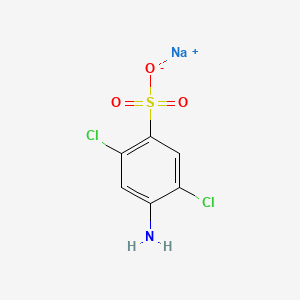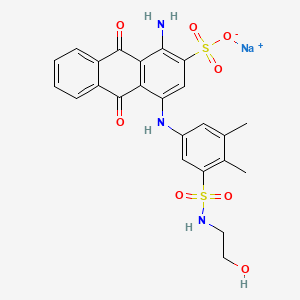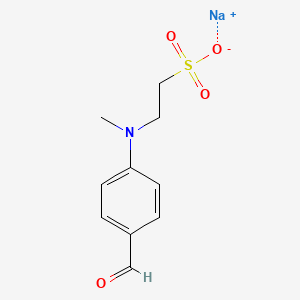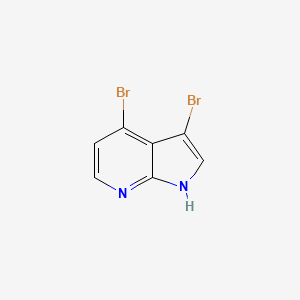
3,4-二溴-7-氮杂吲哚
概述
描述
3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of two bromine atoms at the 3rd and 4th positions of the pyrrolo[2,3-b]pyridine ring system
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
Target of Action
The primary target of the compound 3,4-Dibromo-7-azaindole is the Casein Kinase 1 family (CK1) . CK1 is a group of serine/threonine protein kinases involved in various cellular processes, including the regulation of circadian rhythms .
Mode of Action
3,4-Dibromo-7-azaindole interacts with its target, CK1, by inhibiting its activity . This inhibition occurs as 3,4-Dibromo-7-azaindole interacts with the ATP-binding pocket of human CK1 delta, whose amino acid sequences are highly similar to those of Arabidopsis CK1 .
Biochemical Pathways
The inhibition of CK1 by 3,4-Dibromo-7-azaindole affects the circadian clock pathway . Specifically, it leads to the accumulation of PRR5 and TOC1 proteins, which are transcriptional repressors of several clock-associated genes . This results in the lengthening of the circadian period of Arabidopsis thaliana .
Pharmacokinetics
The compound should be stored under inert gas at 2-8°c for optimal stability, which may influence its bioavailability.
Result of Action
The molecular effect of 3,4-Dibromo-7-azaindole’s action is the decreased expression of four dawn- and morning-phased clock-associated genes, CIRCADIAN CLOCK-ASSOCIATED 1 (CCA1), LATE ELONGATED HYPOCOTYL (LHY), PSEUDO-RESPONSE REGULATOR 9 (PRR9), and PRR7 . On a cellular level, this leads to a lengthened circadian period in Arabidopsis thaliana .
Action Environment
The action, efficacy, and stability of 3,4-Dibromo-7-azaindole can be influenced by environmental factors. For instance, temperature changes can affect the circadian clock, but the period length remains relatively constant . .
生化分析
Biochemical Properties
3,4-Dibromo-7-azaindole has been shown to interact with the Casein Kinase 1 family (CK1), a group of enzymes that play crucial roles in various biochemical reactions . This interaction involves the inhibition of CK1, which in turn affects the phosphorylation of certain proteins .
Cellular Effects
In the context of cellular processes, 3,4-Dibromo-7-azaindole has been found to modulate the circadian clock in Arabidopsis thaliana . It does this by influencing the expression of certain clock-associated genes and the amounts of specific proteins .
Molecular Mechanism
The molecular mechanism of 3,4-Dibromo-7-azaindole involves its interaction with the ATP-binding pocket of human CK1 delta . This interaction results in the inhibition of CK1, leading to changes in gene expression and protein amounts .
Temporal Effects in Laboratory Settings
The effects of 3,4-Dibromo-7-azaindole have been observed to change over time in laboratory settings . For example, short-term treatment with this compound was found to decrease the expression of certain genes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-7-azaindole typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of 3,4-Dibromo-7-azaindole may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Cross-Coupling: Catalysts like palladium(0) complexes, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF).
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Major Products:
- Substituted pyrrolo[2,3-b]pyridines with various functional groups.
- Coupled products with aryl or alkyl groups.
- Reduced pyrrolo[2,3-b]pyridine derivatives.
相似化合物的比较
1H-Pyrrolo[2,3-b]pyridine: The parent compound without bromine substitutions.
3-Bromo-1H-pyrrolo[2,3-b]pyridine: A mono-brominated derivative.
4-Bromo-1H-pyrrolo[2,3-b]pyridine: Another mono-brominated derivative.
Uniqueness: 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of two bromine atoms, which can significantly alter its chemical reactivity and biological activity compared to its mono-brominated counterparts. The dual bromination allows for more diverse chemical modifications and potentially enhanced biological effects.
属性
IUPAC Name |
3,4-dibromo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHGADLNTUOUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646879 | |
| Record name | 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-33-9 | |
| Record name | 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1593028.png)
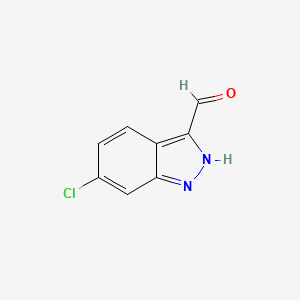

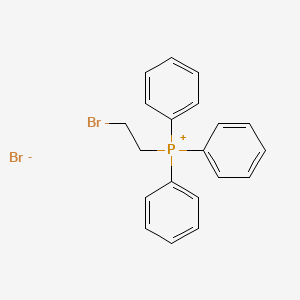
![2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1593034.png)
